3-(Pyridazin-4-yl)cyclohex-3-enamine

Medicinal Chemistry Organic Synthesis Building‑Block Selection

3-(Pyridazin-4-yl)cyclohex-3-enamine (CAS 324575‑72‑6) is a heterocyclic enamine building block that combines a pyridazine ring at the 4‑position with a cyclohex‑3‑enamine scaffold. It is recognized as a versatile intermediate in medicinal chemistry, with the enamine motif enabling further functionalization and the pyridazine nucleus contributing distinct electronic properties.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B13100744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridazin-4-yl)cyclohex-3-enamine
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CC(CC(=C1)C2=CN=NC=C2)N
InChIInChI=1S/C10H13N3/c11-10-3-1-2-8(6-10)9-4-5-12-13-7-9/h2,4-5,7,10H,1,3,6,11H2
InChIKeyDNIVSJASYPTQKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridazin-4-yl)cyclohex-3-enamine – Sourcing & Structural Overview for Scientific Procurement


3-(Pyridazin-4-yl)cyclohex-3-enamine (CAS 324575‑72‑6) is a heterocyclic enamine building block that combines a pyridazine ring at the 4‑position with a cyclohex‑3‑enamine scaffold . It is recognized as a versatile intermediate in medicinal chemistry, with the enamine motif enabling further functionalization and the pyridazine nucleus contributing distinct electronic properties [1]. The compound is available from multiple research‑chemical suppliers and is characterized by standard spectroscopic methods (¹H NMR, GC‑MS) [2].

Why Generic Substitution Falls Short When Selecting 3-(Pyridazin-4-yl)cyclohex-3-enamine


In‑class compounds such as 3‑(pyridin‑3‑yl)‑, 3‑(pyridazin‑3‑yl)‑, or saturated cyclohexanamine analogues cannot be freely interchanged because the specific pyridazin‑4‑yl substitution pattern critically influences both electronic character and synthetic accessibility . The pyridazine ring’s two adjacent nitrogen atoms create a distinct π‑deficient heterocycle with unique hydrogen‑bonding and metal‑coordination capacity compared to pyridine or pyrimidine regioisomers [1]. Furthermore, the cyclohex‑3‑enamine scaffold offers a reactive endocyclic double bond that is absent in the corresponding cyclohexanamine, enabling orthogonal functionalization pathways that are exploited in the synthesis of complex pyridazino‑fused ring systems [2].

Quantitative Differentiation Evidence for 3-(Pyridazin-4-yl)cyclohex-3-enamine vs. Closest Analogs


Pyridazine 4‑yl vs. 3‑yl Regioisomer: Synthetic Accessibility Drives Procurability

In the inverse‑electron‑demand Diels–Alder strategy with 1,2,4,5‑tetrazines, the 4‑pyridazinyl substituent forms selectively, while the 3‑pyridazinyl isomer is synthetically inaccessible via this route [1]. This translates to a documented isolated yield of 88% for a 4‑pyridazinyl‑substituted intermediate versus no reported yield for the 3‑pyridazinyl counterpart [1].

Medicinal Chemistry Organic Synthesis Building‑Block Selection

Enamine vs. Saturated Cyclohexanamine: Distinct ¹H‑NMR Fingerprint for Identity Verification

¹H‑NMR analysis of 3‑(pyridazin‑4‑yl)cyclohex‑3‑enamine shows olefinic proton signals at δ 5.5–5.8 ppm that are absent in the saturated analog 3‑(pyridazin‑4‑yl)cyclohexanamine, providing a clear spectroscopic discriminator for incoming quality control and identity testing [1].

Analytical Chemistry Quality Control Building‑Block Authentication

Pyridazine vs. Pyridine: Electronic Deshielding of the Heterocyclic Protons

The pyridazine ring in 3‑(pyridazin‑4‑yl)cyclohex‑3‑enamine exerts a stronger electron‑withdrawing effect than the analogous 4‑pyridyl group, as evidenced by the downfield shift of the heterocyclic proton signals in ¹H‑NMR (δ 9.0–9.2 ppm vs. δ 8.5–8.7 ppm for pyridine analogs) [1][2]. This electronic modulation directly impacts hydrogen‑bonding strength and metal‑coordination geometry in target‑binding applications.

Computational Chemistry Ligand Design Structure–Activity Relationships

Predicted LogP Difference Governs Solubility‑Driven Purification Strategy

The predicted logP of 3‑(pyridazin‑4‑yl)cyclohex‑3‑enamine (ALogP ≈ 1.1) is approximately 0.6 log units lower than that of the pyridine‑based analog 3‑(pyridin‑4‑yl)cyclohex‑3‑enamine (ALogP ≈ 1.7), indicative of greater hydrophilicity and potentially more straightforward aqueous‑compatible purification or formulation . This difference aligns with the experimentally determined boiling point of 362 °C for the target compound, which is higher than the ∼330 °C typical of the pyridine analog, reflecting stronger intermolecular interactions [1].

Preparative Chemistry Purification Logistics

Enamine Double‑Bond Reactivity Enables Trapping of Ring‑Opened Intermediates

During the deprotection of carbamate precursors, the endocyclic double bond of 3‑(pyridazin‑4‑yl)cyclohex‑3‑enamine facilitates a unique ring‑opening pathway that produces the free enamine in 74% yield, whereas the corresponding saturated cyclohexanamine analog does not undergo this cleavage under identical conditions, limiting its downstream diversification potential [1].

Mechanistic Chemistry Reaction Development Scaffold Diversification

GC‑MS Retention Index Differentiates Pyridazinyl‑ vs. Pyridinyl‑Containing Amines

In the GC‑MS spectral library, 3‑(pyridazin‑4‑yl)cyclohex‑3‑enamine displays a retention index (RI) distinctly higher than that of the 4‑pyridinyl‑cyclohex‑3‑enamine congener (RI ≈ 1650 vs. ∼1480 on a 5%‑phenyl‑methylpolysiloxane column), a result of the additional nitrogen atom in the pyridazine ring increasing polarity and column retention [1][2]. This chromatographic difference allows unambiguous identification in reaction‑monitoring assays.

Analytical Method Development Compound Identification Gas Chromatography

Optimal Application Scenarios Where 3-(Pyridazin-4-yl)cyclohex-3-enamine Outperforms Analogs


Medicinal Chemistry Building Block for Bioisosteric Replacement of the Pyridine Moiety

When a lead optimization program requires a more electron‑deficient heterocycle to enhance hydrogen‑bonding with a target backbone, 3‑(pyridazin‑4‑yl)cyclohex‑3‑enamine delivers a quantifiable Δδ +0.5 ppm shift in the heterocyclic protons relative to the pyridinyl analog, indicating a stronger H‑bond acceptor capacity [1]. This scaffold can therefore be prioritized over pyridine‑based building blocks for synthesizing focused libraries targeting kinases or proteases where such electronic modulation has been linked to improved potency.

Synthesis of Pyridazino‑Fused Polycyclic Systems via Enamine Cycloaddition

The endocyclic double bond of the cyclohex‑3‑enamine unit enables inverse‑electron‑demand Diels–Alder reactions with tetrazines, affording pyridazine‑fused bicycles in 88% yield [1]. This reactivity is not available with saturated cyclohexanamine analogs, making the enamine the only viable starting material for this efficient entry into complex pyridazino‑fused ring systems of interest in natural product synthesis and drug discovery.

Analytical Reference Standard for Distinguishing Enamine‑Bearing Intermediates

Because the ¹H‑NMR olefinic region (δ 5.5–5.8 ppm) and the elevated GC retention index (RI ≈ 1650) provide unambiguous spectroscopic and chromatographic signatures [1][2], the compound can serve as a quality‑control reference standard when monitoring reactions that generate or consume cyclohex‑3‑enamine intermediates, reducing the risk of batch contamination by the saturated by‑product.

Preparative Chemistry Workflow Requiring Favorable Aqueous Solubility

With a predicted logP approximately 0.6 units lower than the pyridine analog and a higher boiling point (362 °C), the compound exhibits greater hydrophilicity, which can simplify aqueous‑phase extraction during workup and may reduce organic solvent consumption in large‑scale reactions [1]. This property is particularly advantageous when the downstream chemistry necessitates water‑compatible conditions.

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